4-Carbamoyl-3-methoxybenzoic acid
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Overview
Description
4-Carbamoyl-3-methoxybenzoic acid is an organic compound with the molecular formula C9H9NO4. It is also known by its IUPAC name, 4-(aminocarbonyl)-3-methoxybenzoic acid . This compound is characterized by the presence of a carbamoyl group (-CONH2) and a methoxy group (-OCH3) attached to a benzoic acid core. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Mode of Action
Based on its chemical structure, it can be inferred that it may undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-Carbamoyl-3-methoxybenzoic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzoic acid with phosgene to form the corresponding acid chloride, which is then treated with ammonia to yield the desired product . Another method involves the direct carbamoylation of 3-methoxybenzoic acid using urea or other carbamoylating agents under suitable conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-Carbamoyl-3-methoxybenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methoxybenzoic acid: Similar structure but with an amino group instead of a carbamoyl group.
4-Hydroxy-3-methoxybenzoic acid: Contains a hydroxy group instead of a carbamoyl group.
3-Formylphenylboronic acid: Similar aromatic structure with a formyl group.
Uniqueness
4-Carbamoyl-3-methoxybenzoic acid is unique due to the presence of both carbamoyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-carbamoyl-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUFXZZOXPAYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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